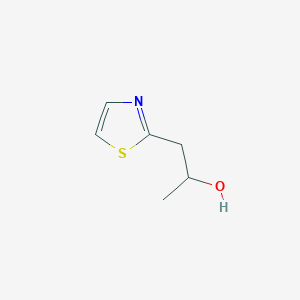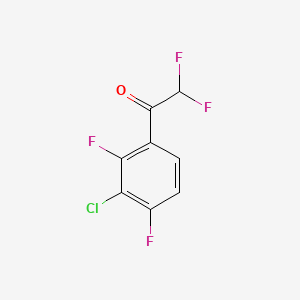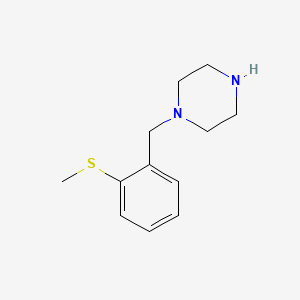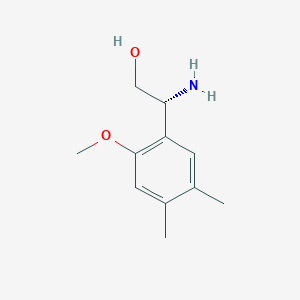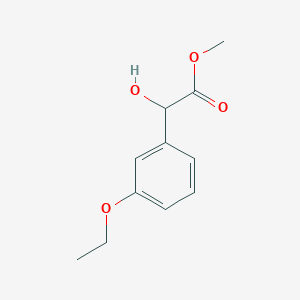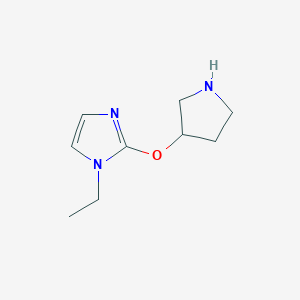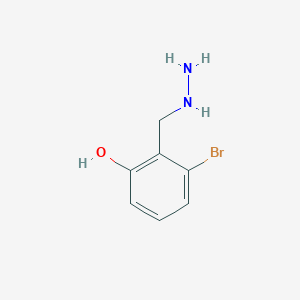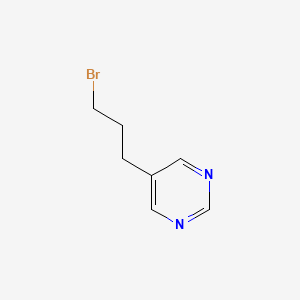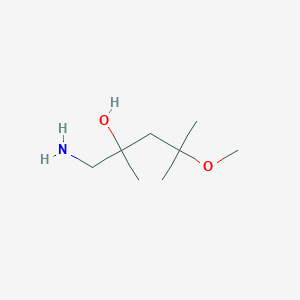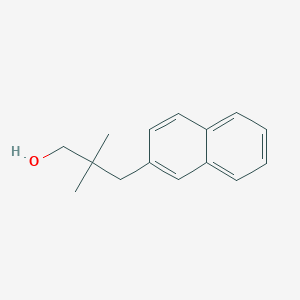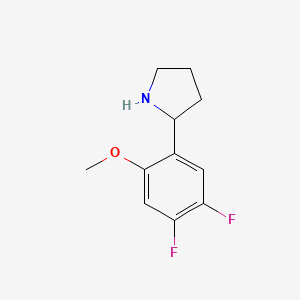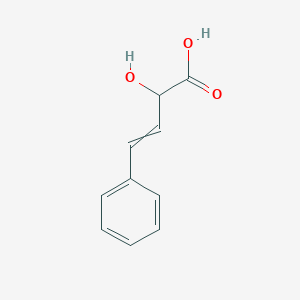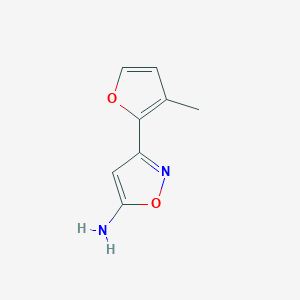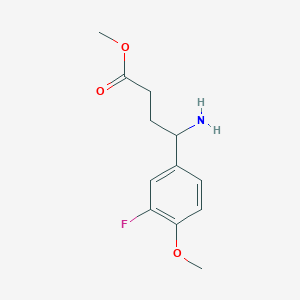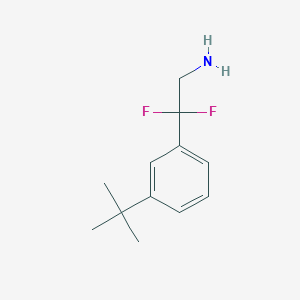
2-(3-Tert-butylphenyl)-2,2-difluoroethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Tert-butylphenyl)-2,2-difluoroethan-1-amine is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a difluoroethanamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Tert-butylphenyl)-2,2-difluoroethan-1-amine typically involves the introduction of the tert-butyl group into the phenyl ring followed by the attachment of the difluoroethanamine moiety. One common method involves the reaction of 3-tert-butylphenol with a suitable fluorinating agent to introduce the difluoro group. The resulting intermediate is then reacted with an amine source under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
2-(3-Tert-butylphenyl)-2,2-difluoroethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
科学的研究の応用
2-(3-Tert-butylphenyl)-2,2-difluoroethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-Tert-butylphenyl)-2,2-difluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of acetylcholinesterase by binding to the enzyme’s active site and preventing the breakdown of acetylcholine. This inhibition can lead to prolonged neurotransmitter activity and has potential therapeutic applications .
類似化合物との比較
Similar Compounds
1-(3-Tert-butylphenyl)-2,2,2-trifluoroethanone: This compound is structurally similar but contains a trifluoro group instead of a difluoro group.
3,3’,5,5’-Tetra-tert-butyl-2,2’-dihydroxybiphenylphosphate: Another related compound with multiple tert-butyl groups and a biphenyl structure.
Uniqueness
2-(3-Tert-butylphenyl)-2,2-difluoroethan-1-amine is unique due to its specific combination of tert-butyl and difluoroethanamine moieties, which confer distinct chemical and biological properties
特性
分子式 |
C12H17F2N |
|---|---|
分子量 |
213.27 g/mol |
IUPAC名 |
2-(3-tert-butylphenyl)-2,2-difluoroethanamine |
InChI |
InChI=1S/C12H17F2N/c1-11(2,3)9-5-4-6-10(7-9)12(13,14)8-15/h4-7H,8,15H2,1-3H3 |
InChIキー |
VCBBCUOASMHMQP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC=C1)C(CN)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


